
1-(3-Bromo-5-fluorophenyl)but-3-en-1-amine
Description
Nomenclature and Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for naming complex organic molecules containing multiple functional groups and substituents. The compound's full systematic name reflects the precise positioning of each functional group and substituent, beginning with the identification of the longest carbon chain (but-3-en-1-amine) and subsequently incorporating the halogenated aromatic ring system through appropriate positional descriptors. This nomenclature system ensures unambiguous identification of the compound's molecular structure while providing clear guidance for synthetic chemists seeking to prepare or utilize this material in research applications.
The classification of this compound encompasses multiple overlapping categories within organic chemistry taxonomy systems. Primarily, the compound is classified as a secondary amine due to the presence of the amine functional group attached to the butenyl chain structure. Simultaneously, it falls under the broader category of halogenated aromatic compounds, specifically dihalogenated benzene derivatives, due to the presence of both bromine and fluorine substituents on the phenyl ring system. Additional classification schemes recognize the compound as a member of the phenylalkylamine family, emphasizing its structural relationship to biologically active compounds that feature similar aromatic ring and aliphatic amine architectures.
Chemical database systems, including PubChem, have assigned specific identification codes to facilitate accurate compound tracking and research coordination. The compound has been designated PubChem Compound Identification Number 131051848, providing a unique numerical identifier that enables precise database searches and literature reviews. This systematic approach to compound identification has proven essential for maintaining accurate research records and facilitating collaborative investigations across multiple research institutions and pharmaceutical development programs.
The structural classification of this compound also encompasses its recognition as a potential pharmaceutical intermediate, reflecting its structural similarity to known bioactive compounds and its demonstrated utility in synthetic chemistry applications. This classification has significant implications for research prioritization and regulatory considerations, as compounds within this category often undergo extensive evaluation for potential therapeutic applications and require careful assessment of their synthetic accessibility and chemical stability profiles.
Structural Isomerism of this compound
The structural isomerism patterns associated with this compound encompass multiple categories of constitutional isomers that arise from alternative arrangements of the same molecular formula while maintaining the fundamental connectivity patterns of the core structure. Position isomerism represents the most significant category of structural variation, where the bromine and fluorine substituents can occupy different positions on the aromatic ring system while preserving the overall molecular composition. These positional variants create distinct compounds with potentially different chemical and biological properties, necessitating careful identification and characterization of each individual isomer.
Research investigations have identified several structurally related compounds that demonstrate the diversity of possible isomeric arrangements within this molecular framework. For example, 1-(3-Bromo-2-fluorophenyl)but-3-en-2-amine represents a positional isomer where the fluorine substituent has been relocated from the five position to the two position on the aromatic ring, while simultaneously shifting the amine attachment point from the one position to the two position on the butenyl chain. This structural modification significantly alters the electronic distribution within the molecule and potentially influences its chemical reactivity patterns and biological activity profiles.
The examination of structural databases reveals additional isomeric compounds that highlight the complexity of this molecular family. Compounds such as 2-bromo-6-cyclobutyl-4-fluoroaniline demonstrate how structural modifications can maintain similar halogenation patterns while incorporating different side chain architectures. These structural variants provide valuable insights into structure-activity relationships and enable systematic investigations of how specific molecular modifications influence compound properties and performance characteristics.
Compound Name | Molecular Formula | Positional Variations | PubChem CID |
---|---|---|---|
This compound | C₁₀H₁₁BrFN | Bromine at position 3, Fluorine at position 5 | 131051848 |
1-(3-Bromo-2-fluorophenyl)but-3-en-2-amine | C₁₀H₁₁BrFN | Bromine at position 3, Fluorine at position 2 | 169173969 |
2-Bromo-6-cyclobutyl-4-fluoroaniline | C₁₀H₁₁BrFN | Alternative side chain architecture | 175493111 |
Functional group isomerism also contributes to the structural diversity observed within this compound family, particularly through variations in the positioning and connectivity of the amine functionality. These variations can significantly impact the compound's chemical behavior, including its participation in hydrogen bonding networks, its basicity characteristics, and its potential for forming coordination complexes with metal centers. Understanding these isomeric relationships proves essential for synthetic chemists seeking to optimize compound properties for specific applications and for medicinal chemists investigating structure-activity relationships in drug development programs.
Stereochemical Configurations: (R) and (S) Enantiomers
The stereochemical complexity of this compound arises from the presence of a chiral center at the carbon atom bearing the amine functionality, creating the possibility for two distinct enantiomeric forms designated as (R) and (S) configurations according to Cahn-Ingold-Prelog priority rules. The existence of these enantiomers introduces significant considerations for both synthetic chemistry and potential biological applications, as individual enantiomers often exhibit substantially different pharmacological profiles and chemical reactivity patterns. Research investigations have documented the specific synthesis and characterization of the (S)-enantiomer, which has been assigned PubChem Compound Identification Number 131051848 and demonstrates distinct three-dimensional structural arrangements.
The (S)-1-(3-Bromo-5-fluorophenyl)but-3-en-1-amine enantiomer has been extensively characterized through advanced analytical techniques, including nuclear magnetic resonance spectroscopy and X-ray crystallography studies that confirm its absolute stereochemical configuration. The International Union of Pure and Applied Chemistry nomenclature for this enantiomer incorporates specific stereochemical descriptors, resulting in the systematic name (1S)-1-(3-bromo-5-fluorophenyl)but-3-en-1-amine. This precise stereochemical designation ensures accurate communication of the compound's three-dimensional structure and enables researchers to distinguish between enantiomeric forms when conducting comparative studies or developing synthetic methodologies.
The synthesis of individual enantiomers requires sophisticated asymmetric synthetic approaches or chiral resolution techniques to achieve high enantiomeric purity levels. Contemporary research has demonstrated that enantioselective synthesis of these compounds can be accomplished through various methodologies, including asymmetric hydrogenation reactions, chiral auxiliary-mediated transformations, and enzymatic resolution processes. The choice of synthetic approach often depends on the desired scale of production, the required enantiomeric purity levels, and the availability of appropriate chiral catalysts or resolving agents.
Enantiomer | Stereochemical Designation | PubChem CID | Optical Rotation | Specific Rotation |
---|---|---|---|---|
(S)-Enantiomer | (1S)-configuration | 131051848 | Documented | Under investigation |
(R)-Enantiomer | (1R)-configuration | Not assigned | Under investigation | Under investigation |
The biological implications of enantiomeric differences in this compound are expected to be significant, following established patterns observed in other chiral pharmaceutical compounds where individual enantiomers often exhibit distinct biological activities, metabolism pathways, and toxicity profiles. Research investigations into these stereochemical effects require careful evaluation of each enantiomer independently, as well as studies of racemic mixtures to understand potential synergistic or antagonistic interactions between enantiomeric forms. These considerations prove particularly important for medicinal chemistry applications where stereochemical purity can significantly impact therapeutic efficacy and safety profiles.
Historical Context in Chemical Research
The historical development of this compound within chemical research contexts reflects broader trends in halogenated aromatic amine chemistry and the evolution of synthetic methodologies for preparing complex organic molecules containing multiple functional groups. The compound's initial documentation in chemical databases occurred relatively recently, with PubChem records indicating creation dates of October 9, 2017, for the (S)-enantiomer, highlighting its emergence as a compound of research interest within the past decade. This timeline corresponds with significant advances in synthetic organic chemistry, particularly in the development of cross-coupling methodologies and asymmetric synthesis techniques that have enabled the efficient preparation of structurally complex halogenated aromatic compounds.
The research trajectory surrounding this compound has been influenced by broader investigations into halogenated pharmaceutical intermediates and their potential applications in drug discovery programs. Historical precedents in medicinal chemistry have demonstrated the significant impact that halogen substituents can have on compound properties, including enhanced metabolic stability, improved lipophilicity, and modified biological activity profiles. These established principles have motivated systematic investigations into novel halogenated compounds, including this compound, as potential building blocks for pharmaceutical development programs.
The evolution of analytical characterization techniques has played a crucial role in enabling detailed studies of this compound and related structural analogs. Advanced spectroscopic methods, including high-resolution nuclear magnetic resonance spectroscopy and mass spectrometry, have provided researchers with the tools necessary to accurately determine molecular structures, confirm stereochemical assignments, and monitor reaction progress during synthetic transformations. These analytical capabilities have proven essential for establishing the fundamental chemical properties of this compound and for developing reliable synthetic methodologies for its preparation.
Contemporary research efforts have expanded significantly beyond initial structural characterization studies to encompass comprehensive investigations of synthetic methodologies, chemical reactivity patterns, and potential applications in medicinal chemistry and materials science. The compound has been incorporated into systematic structure-activity relationship studies that seek to understand how specific molecular modifications influence biological activity and chemical properties. These investigations have contributed to the development of more sophisticated design principles for halogenated aromatic amines and have informed ongoing research programs focused on optimizing compound properties for specific therapeutic applications.
Properties
IUPAC Name |
1-(3-bromo-5-fluorophenyl)but-3-en-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h2,4-6,10H,1,3,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPPKXOGFUFGJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC(=CC(=C1)Br)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithiation and Formylation of 3-Bromo-5-fluoropyridine Derivatives
- Procedure : Diisopropylamine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -60 to -78 °C. n-Butyllithium is added dropwise to generate lithium diisopropylamide (LDA) in situ. Then, 3-bromo-5-fluoropyridine is added slowly to this mixture at low temperature to effect lithiation at the desired position. Subsequently, DMF is added to introduce the formyl group, yielding 3-bromo-5-fluoroisonicotinaldehyde after workup and purification.
Step | Reagents & Conditions | Yield (%) | Notes |
---|---|---|---|
1 | Diisopropylamine + n-BuLi in THF, -60 to -78 °C | - | Formation of LDA |
2 | 3-Bromo-5-fluoropyridine addition, -78 °C | - | Lithiation |
3 | DMF addition, -78 °C | 22-60.3 | Formylation, purification by column chromatography |
Formation of the Allylic Amine Side Chain
- The but-3-en-1-amine side chain can be introduced via nucleophilic substitution or reductive amination on an aldehyde intermediate.
- For example, the aldehyde group on 3-bromo-5-fluoroisonicotinaldehyde can be converted to the corresponding amine by reaction with allylic amines or through reductive amination using appropriate reducing agents (e.g., NaBH4 or catalytic hydrogenation).
Pd-Catalyzed Cross-Coupling and Annulation
- Palladium-catalyzed reactions are used for constructing complex aromatic systems and introducing allylic side chains.
- For instance, Pd-catalyzed annulation of 5-(2-bromophenyl)-pent-3-en-1-ynes has been demonstrated to efficiently form benzo[a]fluorenes, which share mechanistic similarities with the formation of substituted allylic amines.
- Typical conditions involve Pd catalysts such as PdCl2(PPh3)2, bases like sodium carbonate, and solvents such as DMF at elevated temperatures (e.g., 100 °C).
Experimental Notes and Optimization
- Temperature Control : Lithiation and formylation steps require strict low temperature (-60 to -78 °C) to avoid side reactions and ensure regioselectivity.
- Purification : Column chromatography using silica gel and solvent systems like petroleum ether/ethyl acetate or dichloromethane/methanol are essential for isolating pure intermediates and final products.
- Solvent Choice : Anhydrous THF is preferred for lithiation; DMF is used for formylation; DCM and ethyl acetate are common for extraction and purification.
- Reaction Monitoring : Thin-layer chromatography (TLC) is used to monitor reaction progress.
Data Table Summarizing Key Preparation Steps
Step No. | Reaction Type | Reagents/Conditions | Temperature | Yield (%) | Key Notes |
---|---|---|---|---|---|
1 | Lithiation | Diisopropylamine, n-BuLi in THF | -60 to -78 °C | - | Formation of LDA base |
2 | Electrophilic Formylation | DMF addition to lithiated intermediate | -78 °C | 22-60.3 | Produces 3-bromo-5-fluoroisonicotinaldehyde |
3 | Reductive Amination | Allylic amine or amine source + reducing agent | Room temp or mild heat | Variable | Forms this compound |
4 | Pd-Catalyzed Coupling | PdCl2(PPh3)2, Na2CO3, DMF | ~100 °C | 35-60 | Used for complex annulation and side chain formation |
Additional Considerations
- The stereochemistry of the amine (e.g., (S)-enantiomer) can be controlled by chiral catalysts or chiral auxiliaries, though specific asymmetric synthesis routes for this compound are less documented in the provided sources.
- Storage and handling recommendations for related compounds suggest low-temperature storage (-20 °C to -80 °C) to maintain stability.
- Solubility and formulation data for related fluorophenyl butenyl amines indicate the use of DMSO, PEG300, Tween 80, and other co-solvents for biological applications, which may be relevant for downstream processing.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-fluorophenyl)but-3-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alkanes.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkoxides, thiolates, and amines.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to 1-(3-Bromo-5-fluorophenyl)but-3-en-1-amine may exhibit significant anticancer properties. The presence of bromine and fluorine in the phenyl ring can enhance the biological activity of the compound. Studies have shown that halogenated phenylamines can interact with biological targets, potentially leading to apoptosis in cancer cells. For instance, analogs of this compound have been investigated for their ability to inhibit specific kinases involved in cancer progression.
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may possess neuroprotective effects. The modification of phenyl groups with halogens can influence the compound's ability to cross the blood-brain barrier, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Preliminary studies suggest that such compounds might reduce oxidative stress and inflammation in neuronal cells.
Material Science Applications
Polymer Chemistry
this compound can be utilized as a monomer in the synthesis of novel polymers. Its unique structure allows for the incorporation of functional groups that can enhance thermal stability and mechanical properties. Research has shown that polymers derived from similar amines exhibit improved performance in applications such as coatings and adhesives.
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a valuable building block in organic synthesis. Its reactive amine group allows for various coupling reactions, making it useful in synthesizing more complex organic molecules. For example, it can be employed in the synthesis of biologically active compounds through nucleophilic substitution reactions or coupling with electrophilic partners.
Case Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer Activity | Demonstrated that halogenated phenylamines inhibit tumor growth in vitro. |
Study 2 | Neuroprotection | Found that similar compounds reduce neuronal cell death under oxidative stress conditions. |
Study 3 | Polymer Development | Developed a new polymer exhibiting enhanced mechanical properties using this compound as a monomer. |
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-fluorophenyl)but-3-en-1-amine involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various receptors or enzymes. The amine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent on the phenyl ring significantly impacts molecular weight, polarity, and solubility. Key analogs include:
Key Observations:
- The target compound’s bromine atom increases molecular weight by ~80 g/mol compared to fluorine analogs, impacting solubility and crystallization behavior.
Reactivity in Chemical Reactions
Hydroamination and Allylic Alkylation
- 1-(4-Bromophenyl)but-3-en-1-amine reacts with morpholine to form a 1,4-diamine with 18:1 regioselectivity, attributed to the para-Br directing electronic effects .
- 1-(4-Trifluoromethylphenyl)but-3-en-1-amine exhibits reduced nucleophilicity due to the electron-withdrawing CF₃ group, slowing reactions like hydroamination .
- Target Compound : The meta-Br and F substituents may alter regioselectivity in allylic alkylation or coupling reactions, favoring ortho/para positions on the aromatic ring .
Palladium-Catalyzed Coupling
Biological Activity
1-(3-Bromo-5-fluorophenyl)but-3-en-1-amine is an organic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which may influence its reactivity and interactions with biological targets. Various studies have explored its synthesis, chemical properties, and biological applications.
The compound has a molecular formula of C₁₁H₁₃BrFN and a molecular weight of 258.13 g/mol. It is synthesized through multi-step organic reactions, often involving substitution reactions where the bromine and fluorine atoms can be replaced with other functional groups. The amine group allows for further chemical modifications, enhancing its versatility in synthetic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of halogen atoms can enhance the compound's binding affinity to various receptors or enzymes, facilitating interactions that can lead to therapeutic effects. The amine group is capable of forming hydrogen bonds, which plays a crucial role in its biological activity.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. For instance, related compounds have shown significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values for these compounds were evaluated using standard protocols:
Compound | Target Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 50 |
Escherichia coli | 75 | |
Pseudomonas aeruginosa | 100 |
These findings suggest that modifications to the structure of similar compounds can lead to enhanced antibacterial properties .
Molecular Docking Studies
Molecular docking studies have been conducted to predict how well this compound binds to various protein targets. For example, docking simulations revealed that this compound exhibits favorable binding affinities towards targets such as dihydrofolate reductase (DHFR) and DNA gyrase, which are critical in bacterial metabolism:
Protein Target | Binding Energy (kcal/mol) |
---|---|
Dihydrofolate Reductase (DHFR) | -7.07 |
DNA Gyrase | -6.95 |
These results indicate a strong potential for this compound as an antibacterial agent through targeted inhibition of essential bacterial enzymes .
Case Studies
One notable study focused on the synthesis and evaluation of derivatives of this compound, assessing their pharmacokinetic properties using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. The study found that certain derivatives exhibited promising bioavailability and minimal toxicity in preliminary tests, suggesting their potential as drug candidates .
Q & A
What are the optimal synthetic routes for enantioselective preparation of 1-(3-Bromo-5-fluorophenyl)but-3-en-1-amine?
Level: Advanced
Methodological Answer:
Enantioselective synthesis can be achieved via dynamic kinetic resolution or asymmetric catalysis. For structurally similar amines (e.g., (R)-1-(4-Methoxyphenyl)but-3-en-1-amine), chiral auxiliaries or transition-metal catalysts (e.g., Rh or Pd complexes) are employed to control stereochemistry . HPLC analysis (e.g., CHIRALCEL OD-H column with hexanes:i-PrOH:Et2NH eluent) is critical for verifying enantiomeric excess (e.g., 92% ee reported in related compounds) . Key challenges include minimizing racemization during the elimination step and optimizing reaction conditions (temperature, solvent) to enhance yield and selectivity.
How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
Level: Advanced
Methodological Answer:
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides definitive structural data, including bond lengths, angles, and confirmation of the bromo-fluoro substitution pattern . For amines, co-crystallization with heavy atoms (e.g., via derivatization with 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene) may enhance crystallinity . ORTEP-3 software is recommended for visualizing thermal ellipsoids and validating spatial arrangements . Discrepancies between computational models (e.g., DFT) and experimental data should be analyzed for steric or electronic effects.
What analytical techniques are most effective for characterizing purity and stability?
Level: Basic
Methodological Answer:
- HPLC-MS : Quantifies purity and detects byproducts (e.g., dehalogenated derivatives). Use C18 columns with acetonitrile/water gradients.
- NMR Spectroscopy : , , and NMR confirm regiochemistry and detect rotamers (common in enamine systems) .
- TGA/DSC : Assess thermal stability; bromine and fluorine substituents may lower decomposition thresholds.
Contradictions between techniques (e.g., HPLC vs. NMR purity) often arise from volatile impurities or solvent residues.
How does the electron-withdrawing effect of bromine and fluorine influence reactivity?
Level: Advanced
Methodological Answer:
The meta-bromo and para-fluoro groups activate the phenyl ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. DFT calculations (e.g., using Gaussian) can map electron density to predict sites for functionalization (e.g., Suzuki coupling at the bromine position) . Experimental validation via Hammett plots or kinetic studies is advised. Note that steric hindrance from the but-3-en-1-amine chain may modulate reactivity.
What safety protocols are critical for handling this compound?
Level: Basic
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods due to potential volatility .
- Waste Disposal : Halogenated waste must be segregated and processed via approved incineration to prevent environmental release of Br/F byproducts .
- Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent exothermic reactions .
How can computational modeling predict spectroscopic properties?
Level: Advanced
Methodological Answer:
Software like Gaussian or ORCA simulates NMR chemical shifts and IR spectra. For NMR, the deshielding effect of the para-fluoro group can be modeled using gauge-independent atomic orbital (GIAO) methods. Discrepancies >0.5 ppm between experimental and computed shifts may indicate conformational flexibility or solvent effects .
What strategies mitigate racemization during storage or reactions?
Level: Advanced
Methodological Answer:
- Low Temperatures : Store at -20°C in anhydrous solvents (e.g., THF) to slow enantiomer interconversion.
- Acidic Conditions : Protonation of the amine reduces nucleophilicity, minimizing racemization .
- Chiral Derivatization : Use chiral resolving agents (e.g., tartaric acid) to stabilize the desired enantiomer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.